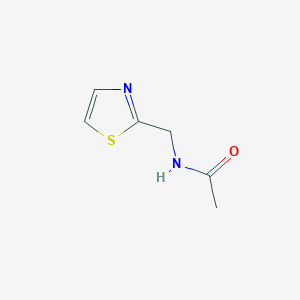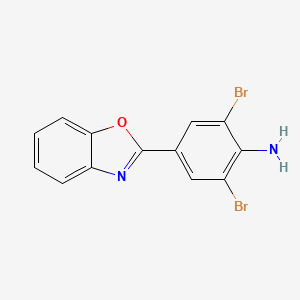
3-Ethenoxy-4-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzonitrile, characterized by the presence of an ethenoxy group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-ethenoxy-4-methoxybenzonitrile involves the reaction of 3-hydroxy-4-methoxybenzonitrile with bromoethane in the presence of potassium carbonate and dimethylformamide. The reaction mixture is heated to 100°C and stirred for 8 hours. After cooling, the product is extracted with ethyl acetate and dried to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethenoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-Ethenoxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethenoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Similar structure with a bromine atom at the fifth position.
3-Methoxybenzonitrile: Lacks the ethenoxy group, making it less complex.
Uniqueness
3-Ethenoxy-4-methoxybenzonitrile is unique due to the presence of both ethenoxy and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-ethenoxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h3-6H,1H2,2H3 |
InChI Key |
IWRSXFWZPBVCKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


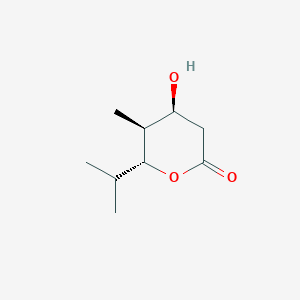

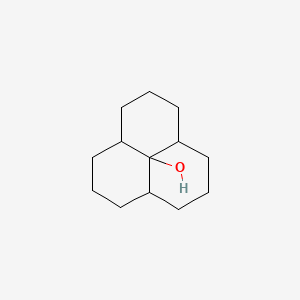
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
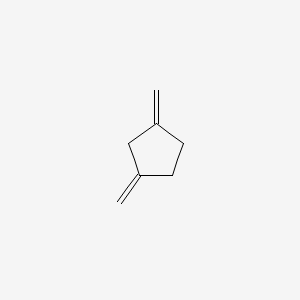
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
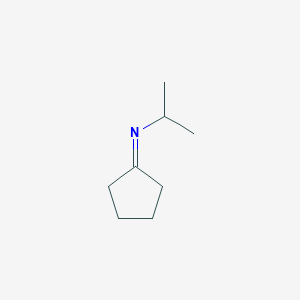
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
